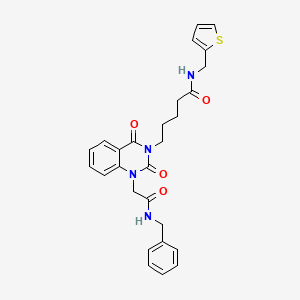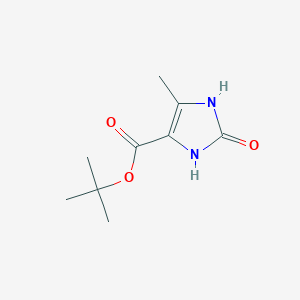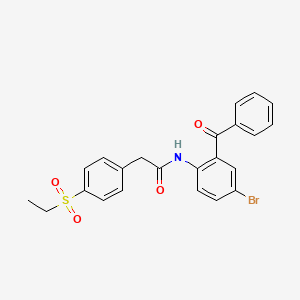
5-(1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, indicating that these compounds, including variations like the one , may possess broad spectrum antitumor properties. This research suggests that such compounds could be explored for their efficacy against various cancer cell lines, potentially offering new avenues for cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).
Apoptosis Induction and Autophagy in Cancer Cells
The compound KYS05090, a selective T-type Ca2+ channel blocker with a similar structure, has been shown to induce autophagy- and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. This mechanism involves the generation of intracellular reactive oxygen species and reduced glucose uptake, suggesting that related compounds could be effective in promoting cell death pathways in cancer cells, offering potential therapeutic value (H. Rim et al., 2014).
Cerebral Protective Agents
Certain 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, with a chemical backbone that shares features with the compound of interest, have shown significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice. This indicates that similar compounds might have applications as cerebral protective agents, potentially offering therapeutic benefits in conditions associated with oxidative stress and hypoxia (T. Tatsuoka et al., 1992).
Anticonvulsant Effects
Derivatives of quinazoline, like the N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, have been synthesized and evaluated for their anticonvulsant effects in various models of experimental epilepsy. This suggests that structurally similar compounds could have potential as anticonvulsant agents, contributing to the development of new treatments for seizure disorders (S. Malik et al., 2013).
Antibacterial and Antimicrobial Activities
Some new 4(3H)Quinazolin-4-one derivatives have been synthesized and tested for their antibacterial activity, showing promise against various bacterial strains. This indicates the potential of quinazolinone derivatives, including the compound , as antibacterial and antimicrobial agents, which could be valuable in addressing resistant bacterial infections (Mohammad E. Azab et al., 2009).
properties
IUPAC Name |
5-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c32-24(29-18-21-11-8-16-36-21)14-6-7-15-30-26(34)22-12-4-5-13-23(22)31(27(30)35)19-25(33)28-17-20-9-2-1-3-10-20/h1-5,8-13,16H,6-7,14-15,17-19H2,(H,28,33)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYJSDGUCZFDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)
![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)

![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)



![6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)


![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2589144.png)
